molecular formula C18H20ClN5O5 B13748260 5-(p-((2-Chloropropyl)ethylamino)anilino)-2,4-dinitrobenzamide CAS No. 32869-01-5

5-(p-((2-Chloropropyl)ethylamino)anilino)-2,4-dinitrobenzamide

Cat. No.: B13748260
CAS No.: 32869-01-5
M. Wt: 421.8 g/mol
InChI Key: FNSSTIIVLDFFDF-UHFFFAOYSA-N
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Description

5-(p-((2-Chloropropyl)ethylamino)anilino)-2,4-dinitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chloropropyl group, an ethylamino group, and a dinitrobenzamide moiety. The presence of these functional groups contributes to its reactivity and potential utility in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(p-((2-Chloropropyl)ethylamino)anilino)-2,4-dinitrobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Nitration: The nitration of aniline derivatives to introduce nitro groups.

    Amidation: The formation of the benzamide moiety through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps to isolate the desired product. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(p-((2-Chloropropyl)ethylamino)anilino)-2,4-dinitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The chloropropyl group can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines and thiols can react with the chloropropyl group under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce various functional groups at the chloropropyl position.

Scientific Research Applications

5-(p-((2-Chloropropyl)ethylamino)anilino)-2,4-dinitrobenzamide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(p-((2-Chloropropyl)ethylamino)anilino)-2,4-dinitrobenzamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting their activity. The dinitrobenzamide moiety may also contribute to its reactivity and ability to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    Tris(2-chloropropyl) phosphate (TCPP): A related compound with similar chloropropyl groups.

    Tris(2-chloroethyl) phosphate (TCEP): Another organophosphate with similar structural features.

Uniqueness

5-(p-((2-Chloropropyl)ethylamino)anilino)-2,4-dinitrobenzamide is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial applications.

Properties

CAS No.

32869-01-5

Molecular Formula

C18H20ClN5O5

Molecular Weight

421.8 g/mol

IUPAC Name

5-[4-[2-chloropropyl(ethyl)amino]anilino]-2,4-dinitrobenzamide

InChI

InChI=1S/C18H20ClN5O5/c1-3-22(10-11(2)19)13-6-4-12(5-7-13)21-15-8-14(18(20)25)16(23(26)27)9-17(15)24(28)29/h4-9,11,21H,3,10H2,1-2H3,(H2,20,25)

InChI Key

FNSSTIIVLDFFDF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(C)Cl)C1=CC=C(C=C1)NC2=C(C=C(C(=C2)C(=O)N)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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